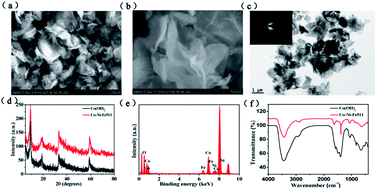Iron and nickel co-doped cobalt hydroxide nanosheets with enhanced activity for oxygen evolution reaction†
RSC Advances Pub Date: 2016-04-08 DOI: 10.1039/C6RA02766K
Abstract
A poor oxygen evolution reaction (OER) activity restricts the efficiency of large scale H2 production from water splitting. Developing highly active, low cost and lasting electrocatalysts has become a top priority. Herein, we have successfully synthesized iron and nickel co-doped cobalt hydroxide (Co–Ni–Fe511) nanosheets for the OER. This catalyst exhibits outstanding performance with an overpotential of 288 mV at a current density of 10 mA cm−2, a high polarization current of about 67 mA cm−2 at 330 mV overpotential, a low Tafel slope of 43 mV dec−1, and small degradation after 8 hours of long-term OER operation. In addition, we simulate alkaline water electrolysis at a current density of 200 mA cm−2 at 70 °C in 6 M KOH electrolyte, and the energy consumption of Co–Ni–Fe511 is 45.7 kW h kgH2−1. For comparison, commercial RuO2 consumed 46.8 kW h kgH2−1. This suggests that Co–Ni–Fe511 is more appropriate than commercial RuO2 for water electrolysis in commercial water electrolysis. The high activity, low Tafel slope, good stability and low energy consumption will pave the way for the use of Co–Ni–Fe511 in practical applications.

Recommended Literature
- [1] Electrospun TiC/C nano-felt surface-decorated with Pt nanoparticles as highly efficient and cost-effective counter electrode for dye-sensitized solar cells
- [2] Intramolecular trapping of ammonium ylides with N-benzoylbenzotriazoles in aqueous medium: direct access to the pseudoindoxyl scaffold†
- [3] pH responding reversible supramolecular self-assembly of water-soluble amino-imidazole-armed perylene diimide dye for biological applications†
- [4] AEE-active cyclic tetraphenylsilole derivatives with ∼100% solid-state fluorescence quantum efficiency†
- [5] Concentration and penetration depth dependent tunable emissions from Eu3+ co-doped SrY2O4:Dy3+ nanocrystalline phosphor
- [6] Back cover
- [7] Hydrogels: experimental characterization and mathematical modelling of their mechanical and diffusive behaviour
- [8] Nuclear delivery of dual anti-cancer drugs by molecular self-assembly†
- [9] The dispersion and aggregation of graphene oxide in aqueous media†
- [10] Contents










